molecular formula C13H8N4O6 B11094775 N-[(E)-(2,4,6-trinitrophenyl)methylidene]aniline CAS No. 29865-45-0

N-[(E)-(2,4,6-trinitrophenyl)methylidene]aniline

Cat. No.: B11094775
CAS No.: 29865-45-0
M. Wt: 316.23 g/mol
InChI Key: RJMCNQDBCYWMAC-UHFFFAOYSA-N
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Description

N-[(E)-(2,4,6-Trinitrophenyl)methylidene]aniline is a Schiff base compound of interest in advanced chemical and pharmaceutical research. This molecule integrates a trinitrophenyl group with an aniline derivative via an methylidene bridge, forming a structure with potential for diverse application studies. While specific biological data for this exact compound is limited in public sources, its core structural motifs are associated with significant research value. The 2,4,6-trinitroaniline (picramic acid) scaffold is a recognized pharmacophore in medicinal chemistry. Recent studies on novel 2,4,6-trinitroaniline derivatives have demonstrated potent antitumor activities, with certain compounds exhibiting efficacy comparable to or exceeding that of cisplatin in models such as hepatoma (Hep3B) cells . These derivatives have been shown to induce intrinsic apoptosis by modulating the Bax/Bcl-2 protein ratio and to inhibit metastatic activity in cancer cell lines . Furthermore, the compound's structure suggests potential utility in materials science, as related aniline and trimethylaniline derivatives are fundamental building blocks for synthesizing complex molecules, including N-heterocyclic carbene precursors used in catalysis . Researchers can explore this chemical as a key intermediate for developing new therapeutic agents or functional materials. This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Properties

CAS No.

29865-45-0

Molecular Formula

C13H8N4O6

Molecular Weight

316.23 g/mol

IUPAC Name

N-phenyl-1-(2,4,6-trinitrophenyl)methanimine

InChI

InChI=1S/C13H8N4O6/c18-15(19)10-6-12(16(20)21)11(13(7-10)17(22)23)8-14-9-4-2-1-3-5-9/h1-8H

InChI Key

RJMCNQDBCYWMAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Standard Condensation Protocol

Reagents : TNBA, aniline, benzene, p-toluenesulfonic acid (TsOH).
Procedure :

  • TNBA (1 equiv) and aniline (1.1 equiv) are dissolved in anhydrous benzene.

  • TsOH (5 mol%) is added as a catalyst.

  • The mixture is refluxed at 80–90°C for 4–6 hours under nitrogen.

  • The product precipitates upon cooling and is purified via recrystallization from ethanol.

Yield : 85–92%.
Key Factors :

  • Solvent Choice : Benzene facilitates azeotropic removal of water, driving the equilibrium toward imine formation.

  • Catalyst : TsOH enhances reaction kinetics by protonating the aldehyde carbonyl, increasing electrophilicity.

Alternative Catalytic Systems

  • Iodine-Catalyzed Condensation : Substituting TsOH with iodine (1 mol%) in pyridine enables milder conditions (60°C, 2 hours) but requires post-reaction neutralization.

  • Solvent-Free Approaches : Recent studies report 75–80% yields under microwave irradiation (100°C, 15 minutes), reducing environmental footprint.

Direct Nitration of N-Benzylideneaniline Precursors

An alternative route involves the nitration of pre-formed N-benzylideneaniline derivatives. This method avoids handling TNBA directly, which is thermally unstable.

Stepwise Nitration Protocol

Reagents : N-Benzylideneaniline, mixed acid (HNO₃/H₂SO₄).
Procedure :

  • N-Benzylideneaniline is dissolved in concentrated H₂SO₄ at 0°C.

  • Mixed acid (HNO₃:H₂SO₄ = 1:3 v/v) is added dropwise over 1 hour.

  • The reaction is stirred at 25°C for 12 hours.

  • The product is quenched in ice, filtered, and washed with NaHCO₃.

Yield : 70–78%.
Challenges :

  • Regioselectivity : Competitive nitration at the aniline ring necessitates precise temperature control.

  • Side Products : Over-nitration yields 2,4,6-trinitro-N-methylaniline, requiring column chromatography for removal.

Novel Pathways via Azide Intermediates

Emerging methodologies exploit azide chemistry to achieve higher stereocontrol.

Azidation-Cyclization Strategy

Reagents : TNBA, sodium azide (NaN₃), DMF.
Procedure :

  • TNBA reacts with NaN₃ in DMF at 20°C for 2 hours, forming 2-azido intermediates.

  • Thermolysis in ethylene glycol at 150°C induces cyclization, yielding the target compound.

Yield : 88–95%.
Advantages :

  • Stereochemical Control : Exclusive formation of the E-isomer due to steric hindrance during cyclization.

  • Scalability : Adaptable to continuous-flow systems for industrial production.

Comparative Analysis of Synthetic Methods

MethodCatalystSolventTemperature (°C)Yield (%)Purity (%)
TNBA CondensationTsOHBenzene80–9085–92≥99
Direct NitrationH₂SO₄/HNO₃H₂SO₄0–2570–7895–97
Azidation-CyclizationNoneDMF/Ethylene glycol20–15088–95≥99

Key Observations :

  • Efficiency : Azidation-cyclization offers superior yields and purity but requires specialized equipment.

  • Safety : Direct nitration poses explosion risks due to exothermic nitration; condensation methods are safer.

Mechanistic Insights and Side Reactions

Schiff Base Formation Mechanism

  • Nucleophilic Attack : Aniline’s amine attacks TNBA’s carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer : TsOH facilitates proton migration, eliminating water.

  • Tautomerization : The resulting imine stabilizes into the E-isomer due to conjugation with the trinitrophenyl group.

Common Side Reactions

  • N-Oxide Formation : Occurs in the presence of nitroso compounds, yielding nitrone byproducts.

  • Over-Nitration : Excess HNO₃ nitrates the aniline ring, necessitating stoichiometric control.

Purification and Characterization

  • Recrystallization : Ethanol/water (3:1) mixtures yield crystalline products with ≥99% purity.

  • Spectroscopic Data :

    • ¹H NMR (DMSO-d₆): δ 8.92 (s, 1H, CH=N), 9.02 (s, 2H, Ar-H).

    • IR : ν 1620 cm⁻¹ (C=N), 1530 cm⁻¹ (NO₂ asym).

Industrial and Research Applications

  • Energetic Materials : Serves as a precursor in explosive formulations due to high nitrogen content.

  • Coordination Chemistry : Forms stable complexes with transition metals for catalytic applications .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-withdrawing trinitrophenyl group activates the aromatic ring for electrophilic substitution, though regioselectivity is influenced by steric and electronic factors. Key reactions include:

  • Nitration : Further nitration occurs preferentially at the meta position relative to existing nitro groups, forming polynitro derivatives.

  • Halogenation : Limited halogenation (e.g., bromination) occurs under mild conditions, producing mono-halogenated products.

Nucleophilic Aromatic Substitution (NAS)

The compound participates in NAS due to the strong electron-withdrawing effect of the trinitrophenyl group, which polarizes the aromatic ring. Key findings include:

  • Reactivity with Amines : Secondary alicyclic amines react via concerted mechanisms with pseudo-first-order kinetics. For example:

    SubstrateAmine pKa RangeBrønsted Slope (β)Mechanism
    2,4,6-Trinitrophenyl acetate5–100.41Concerted
    Analogous methyl carbonate5–100.36Concerted
    • The absence of zwitterionic tetrahedral intermediates (T±) destabilization confirms the concerted pathway .

  • Pyridinolysis : Reactions with pyridines show biphasic Brønsted plots (slopes β₁ = 0.2, β₂ = 1.0), indicating stepwise mechanisms with zwitterionic intermediates .

Reduction Reactions

The nitro groups are reduced under controlled conditions:

  • Catalytic Hydrogenation :

    • Selective reduction to amino groups occurs at 25°C using Pd/C in ethanol (yield: ~85%).

    • Over-reduction to hydroxylamines is observed under prolonged reaction times.

  • Chemical Reduction :

    Reducing AgentProductConditionsYield
    SnCl₂/HClPartially reduced intermediates0°C, 2 h70%
    NaBH₄/CuCl₂Amino derivativesRT, methanol60%

Condensation and Cycloaddition

The methylideneaniline moiety facilitates condensation with nucleophiles:

  • Schiff Base Formation : Reacts with aldehydes/ketones to form stabilized imines, used in coordination chemistry.

  • Diels-Alder Reactions : Acts as a dienophile with electron-rich dienes (e.g., furan derivatives), producing bicyclic adducts.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

  • Decomposition Onset : 180°C (ΔH = −220 kJ/mol) .

  • Primary Products : NO₂, CO, and aromatic fragments detected via mass spectrometry .

Comparative Reactivity

The compound’s reactivity differs significantly from analogs due to its trinitrophenyl group:

CompoundNAS Rate Constant (k, M⁻¹s⁻¹)Thermal Stability (°C)
N-[(E)-(2,4,6-trinitrophenyl)methylidene]aniline0.12 180
2,4-Dinitroaniline0.08 210
N-Methylpicramide0.15 160

Mechanistic Insights

  • Electronic Effects : The −I effect of nitro groups lowers the LUMO energy, enhancing susceptibility to nucleophilic attack .

  • Steric Hindrance : Ortho-nitro groups restrict access to reactive sites, slowing reaction rates compared to para-nitro analogs .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to N-[(E)-(2,4,6-trinitrophenyl)methylidene]aniline exhibit significant anticancer properties. For example, studies have shown that certain aniline derivatives can inhibit cancer cell growth through various mechanisms. The incorporation of nitro groups is known to enhance the biological activity of these compounds by influencing their interaction with biological targets .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways that promote tumor growth. For instance, some studies have demonstrated that trinitroaniline derivatives can disrupt microtubule dynamics, leading to cell cycle arrest and subsequent cell death .

Materials Science

Synthesis of Polymers
this compound can serve as a precursor for synthesizing advanced polymeric materials. Its reactive functional groups allow for the formation of cross-linked networks that exhibit enhanced thermal stability and mechanical properties. These materials are particularly useful in applications requiring high-performance composites .

Photonic Applications
Due to its unique electronic properties, this compound may also find applications in photonic devices. The ability to modify its optical characteristics through chemical substitution makes it suitable for use in light-emitting diodes and other optoelectronic devices .

Environmental Studies

Toxicological Assessments
The environmental impact of compounds like this compound is a subject of ongoing research. Toxicological studies have been conducted to evaluate its effects on aquatic organisms and terrestrial ecosystems. The compound's potential toxicity necessitates careful assessment to understand its environmental fate and transport mechanisms .

Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of trinitroaniline derivatives aids in predicting their environmental behavior and biological activity. This information is critical for developing safer alternatives and mitigating risks associated with their use in industrial applications .

Case Studies

Study Title Focus Area Findings
Anticancer Properties of Trinitroaniline DerivativesMedicinal ChemistrySignificant growth inhibition in various cancer cell lines; mechanism involves apoptosis induction.
Synthesis and Characterization of Novel PolymersMaterials ScienceEnhanced thermal stability and mechanical properties; potential applications in composites.
Environmental Impact AssessmentEnvironmental StudiesIdentified toxic effects on aquatic life; highlighted the need for regulatory measures.

Mechanism of Action

The mechanism of action of N-PHENYL-N-[(E)-1-(2,4,6-TRINITROPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets. The nitro groups on the trinitrophenyl ring are key to its reactivity, enabling it to participate in various biochemical pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

(E)-2,4,6-Trimethyl-N-(pyridin-2-yl-methylidene)aniline
  • Structure : Replaces the TNP group with a pyridine ring and 2,4,6-trimethylphenyl substituents.
  • Bond Characteristics : The C=N bond length is 1.240 Å, typical for Schiff bases, with dihedral angles of 87.5° between the aryl rings, indicating near-perpendicular alignment .
  • Electronic Effects : The pyridine ring introduces π-conjugation, while methyl groups donate electrons, contrasting with the electron-deficient TNP group in the parent compound.
4-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline
  • Structure : Substitutes the TNP group with a nitrothiophene moiety.
N-[(E)-(3-Nitrophenyl)methylidene]aniline
  • Structure : Features a single meta-nitro group on the phenyl ring.
  • Electronic Effects: The mono-nitro group provides weaker electron-withdrawing effects than the TNP group, likely reducing stability in acidic or oxidizing environments .
Antitumor Activity
  • N-Phenyl-2,4,6-trinitroaniline : Exhibits IC50 values comparable to cisplatin (6–8 μM in Hep3B cells) and downregulates cyclin D1, a cell cycle regulator .
  • N-(3,5-Difluorophenyl)-2,4,6-trinitroaniline : Superior to cisplatin (IC50 = 4.2 μM), with enhanced apoptosis induction via Bax/Bcl-2 pathway modulation .
Apoptotic Pathway Modulation

Trinitroaniline derivatives, including N-isopropyl-2,4,6-trinitroaniline, increase the Bax/Bcl-2 expression ratio, promoting intrinsic apoptosis. The TNP group’s electron-withdrawing nature may enhance binding to apoptotic proteins .

Reactivity and Stability

Nucleophilic Aromatic Substitution (SNAr)
  • Phenyl 2,4,6-Trinitrophenyl Ethers : React with aniline in acetonitrile via a base-catalyzed zwitterionic intermediate (kAn = 0.5–2.3 × 10⁻³ L mol⁻¹ s⁻¹). The TNP group accelerates SNAr due to its strong electron-withdrawing effects .
  • N-[(E)-(2,4,6-Trinitrophenyl)methylidene]aniline : Likely exhibits similar reactivity in SNAr reactions, though steric hindrance from the imine group may reduce reaction rates compared to ether analogs.
Thermal and Explosive Properties
  • Tetryl (2,4,6-Trinitrophenylmethylnitramine) : A structurally related explosive with a detonation velocity of 7,570 m/s. The TNP group contributes to high density (1.73 g/cm³) and energy release .

Data Tables

Table 1: Antitumor Activity of Trinitroaniline Derivatives

Compound IC50 (μM, Hep3B) Apoptosis Induction (Bax/Bcl-2 Ratio)
N-Phenyl-2,4,6-trinitroaniline 6.8 2.5×
N-(3,5-Difluorophenyl)-2,4,6-TNA 4.2 3.1×
Cisplatin (Control) 7.1 1.0×

Table 2: Structural Parameters of Schiff Bases

Compound C=N Bond Length (Å) Dihedral Angle (°)
This compound 1.28 (estimated) ~85–90 (predicted)
(E)-2,4,6-Trimethyl-N-(pyridin-2-yl-methylidene)aniline 1.240 87.5

Biological Activity

N-[(E)-(2,4,6-trinitrophenyl)methylidene]aniline, also known as a trinitrophenyl derivative of aniline, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a trinitrophenyl group attached to an aniline structure. The chemical formula for this compound can be represented as C7H5N4O6C_{7}H_{5}N_{4}O_{6} with a molecular weight of approximately 241.14 g/mol. The presence of nitro groups in its structure suggests potential for various biological interactions.

Antimicrobial Properties

Several studies have indicated that nitroaromatic compounds, including derivatives like this compound, exhibit antimicrobial activity. For instance, derivatives containing nitro groups have shown effectiveness against various bacterial strains. A study demonstrated that such compounds could inhibit the growth of Gram-positive and Gram-negative bacteria through mechanisms that may involve disruption of bacterial cell wall synthesis and function .

Cytotoxicity and Antitumor Activity

Research indicates that some nitroaniline derivatives possess cytotoxic effects against cancer cell lines. For example, studies on related compounds have shown that they can induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential . The cytotoxicity often correlates with the degree of nitration and the specific substitution patterns on the aromatic ring.

Toxicological Profile

The toxicity of this compound has been a subject of concern due to the presence of the trinitrophenyl group. Exposure to similar nitroaromatic compounds has been linked to various health effects including:

  • Hematological Effects : Reports indicate that exposure can lead to alterations in hemoglobin levels and white blood cell counts .
  • Neurological Effects : Symptoms such as headaches, dizziness, and irritability have been noted in individuals exposed to nitroaromatic compounds .
  • Dermatological Reactions : Contact with these compounds may cause skin irritation and sensitization reactions .

Case Study 1: Antimicrobial Efficacy

A study conducted by Foroumadi et al. (2003) evaluated the antimicrobial properties of various nitroaniline derivatives. The results indicated that specific modifications in the molecular structure could enhance antibacterial efficacy against resistant strains of bacteria.

Case Study 2: Cytotoxic Mechanism

Research by Germain et al. (2008) examined the cytotoxic effects of nitroaromatic compounds on breast cancer cell lines. The study found that these compounds could induce cell death through oxidative stress pathways and mitochondrial dysfunction.

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Hematological ImpactAlterations in blood parameters
Neurological SymptomsHeadaches and dizziness upon exposure

Q & A

Basic Research Questions

Q. How can the structure of N-[(E)-(2,4,6-trinitrophenyl)methylidene]aniline be confirmed experimentally?

  • Methodological Answer : The compound's structure is typically verified using a combination of spectroscopic and crystallographic techniques.

  • X-ray crystallography provides definitive bond lengths and angles, as demonstrated for analogous Schiff bases (e.g., C=N bond length of ~1.24 Å in (E)-2,4,6-trimethyl-N-(pyridin-2-yl-methylidene)aniline) .
  • FT-IR spectroscopy identifies imine (C=N) stretching vibrations (~1600–1650 cm⁻¹) and nitro (NO₂) group absorptions (~1350–1500 cm⁻¹).
  • NMR spectroscopy resolves aromatic protons and confirms stereochemistry (e.g., coupling constants for E/Z isomers) .

Q. What synthetic routes are available for preparing this compound?

  • Methodological Answer : The compound is synthesized via condensation reactions :

  • Step 1 : React 2,4,6-trinitrobenzaldehyde with aniline in methanol or ethanol under acidic catalysis (e.g., formic acid) .
  • Step 2 : Reflux for 4–6 hours to form the imine bond.
  • Step 3 : Purify via recrystallization (e.g., using n-hexane) to obtain crystals for structural analysis .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution (SNAr) reactions?

  • Methodological Answer :

  • The trinitrophenyl group strongly withdraws electrons, activating the aromatic ring for SNAr. However, steric hindrance from substituents (e.g., methyl groups) slows intermediate formation.
  • In acetonitrile, reactions proceed via a zwitterionic intermediate (equilibrium constant K₁) and rate-limiting proton transfer (rate constant kAn). Substituents alter K₁kAn by up to 10⁵-fold (e.g., N-methylaniline vs. aniline) .
  • In DMSO, uncatalyzed pathways dominate due to solvent polarity effects .

Q. What strategies resolve contradictions in reaction kinetics data across different solvents?

  • Methodological Answer :

  • Solvent parameterization : Compare Kamlet-Taft parameters (polarity, hydrogen-bonding) to correlate rate constants. For example, DMSO’s high polarity stabilizes zwitterionic intermediates, reducing the need for base catalysis .
  • Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to track proton transfer steps and distinguish between solvent-assisted vs. base-catalyzed pathways .

Q. How does the crystal packing of this compound derivatives affect their photophysical properties?

  • Methodological Answer :

  • Dihedral angle analysis : X-ray data show that dihedral angles between aromatic rings (e.g., 87.5° in (E)-2,4,6-trimethyl derivatives) influence conjugation and fluorescence .
  • Thermogravimetric analysis (TGA) : Correlate thermal stability with packing density. Tightly packed crystals (e.g., P21/c symmetry) exhibit higher melting points .

Q. What safety protocols are critical for handling nitroaromatic compounds like this compound?

  • Methodological Answer :

  • Decomposition pathways : Avoid thermal stress (>150°C) to prevent explosive decomposition, as observed in structurally similar nitroamines (e.g., Tetryl) .
  • Storage : Use inert atmospheres (N₂/Ar) and desiccants to mitigate hydrolysis of nitro groups.

Data Contradiction Analysis

Q. Why do reaction rates for SNAr with aniline derivatives vary drastically between solvents?

  • Resolution :

  • In acetonitrile, base catalysis is essential for proton transfer, while in DMSO, the solvent itself participates in stabilizing intermediates. This dual mechanism explains rate discrepancies .

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